

Application Notes and Protocols: Selective Chlorination of p-Methylanisole

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Compound of Interest

Compound Name: 3-Chloro-4-methoxytoluene

Cat. No.: B1345679

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective chlorination of p-methylanisole, a key transformation in the synthesis of various pharmaceutical and agrochemical intermediates. Two primary methods are presented: a high-yielding reaction using sulfonyl chloride and an alternative iron-catalyzed method employing N-chlorosuccinimide (NCS).

Reaction Scheme

The chlorination of p-methylanisole primarily yields 2-chloro-4-methylanisole due to the ortho,para-directing effect of the methoxy group, which is a stronger activating group than the methyl group.

Caption: General reaction scheme for the chlorination of p-methylanisole.

Quantitative Data Summary

The following table summarizes the typical yields and key analytical data for the synthesized 2-chloro-4-methylanisole.

Parameter	Method 1: Sulfuryl Chloride	Method 2: N-Chlorosuccinimide/FeCl ₃
Product	2-Chloro-4-methylanisole	2-Chloro-4-methylanisole
Yield	95%	85% [1]
Appearance	Yellow oil [1]	-
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	7.15-7.09 (m, 2H), 6.73 (d, J=9.2 Hz, 1H), 3.81 (s, 3H), 2.21 (s, 3H) [1]	7.15-7.09 (m, 2H), 6.73 (d, J=9.2 Hz, 1H), 3.81 (s, 3H), 2.21 (s, 3H) [1]
¹³ C NMR (101 MHz, CDCl ₃) δ (ppm)	156.5, 130.5, 128.6, 126.4, 125.1, 111.1, 55.6, 16.2 [1]	156.5, 130.5, 128.6, 126.4, 125.1, 111.1, 55.6, 16.2 [1]
Mass Spec (EI) m/z	156 (M ⁺ , 100), 141 (63), 83 (35), 77 (45), 57 (38) [1]	156 (M ⁺ , 100), 141 (63), 83 (35), 77 (45), 57 (38) [1]

Experimental Protocols

Method 1: Chlorination using Sulfuryl Chloride

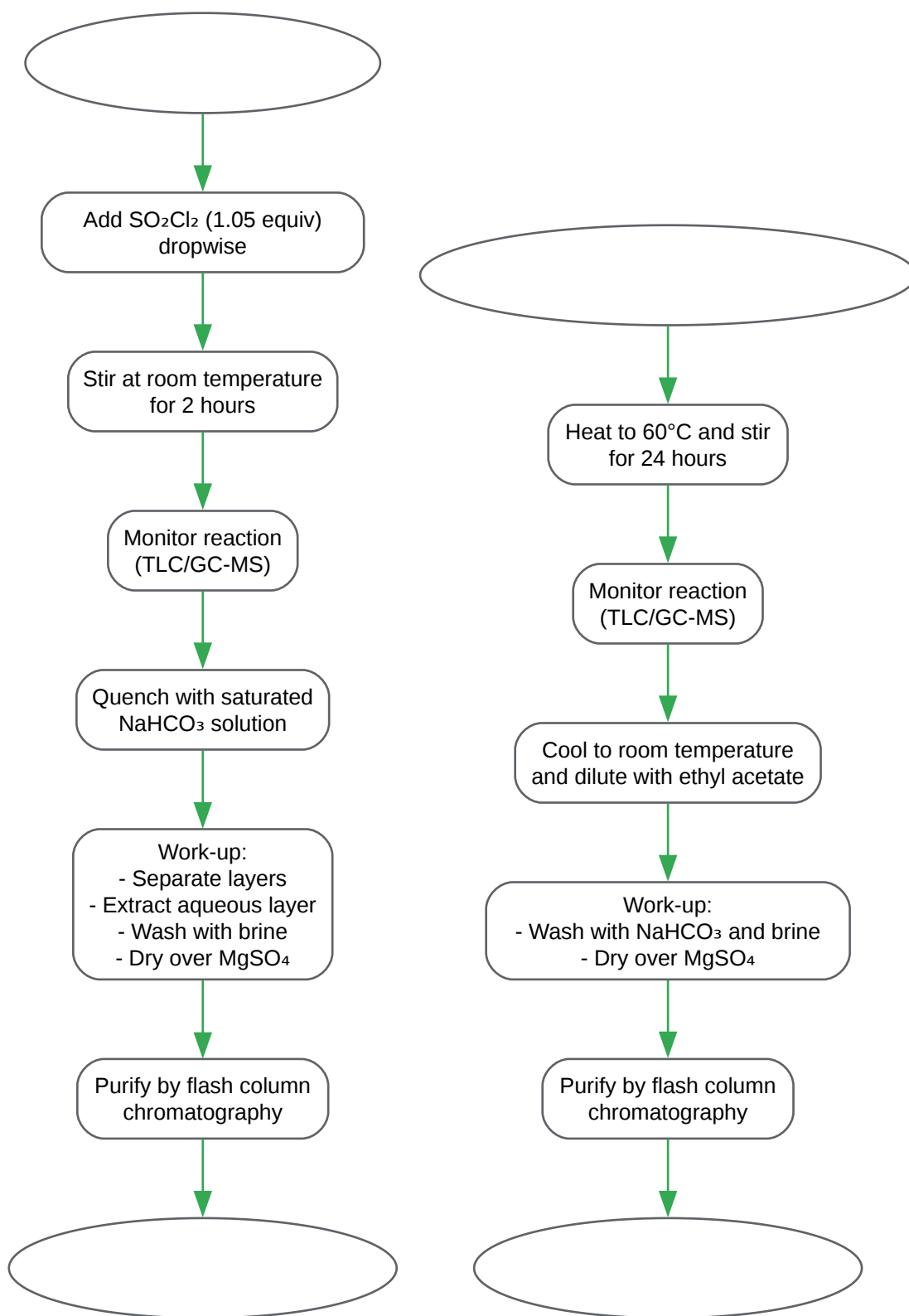
This protocol provides a high-yielding and efficient method for the synthesis of 2-chloro-4-methylanisole.

Materials:

- p-Methylanisole (1.0 equiv)
- Sulfuryl chloride (SO₂Cl₂) (1.05 equiv)
- Dichloromethane (CH₂Cl₂), anhydrous
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a stirred solution of p-methylanisole in anhydrous dichloromethane at 0 °C under an inert atmosphere, add sulfuryl chloride dropwise over 15 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 2-chloro-4-methylanisole as a yellow oil.[\[1\]](#)



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References

- 1. pubs.acs.org [pubs.acs.org]
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